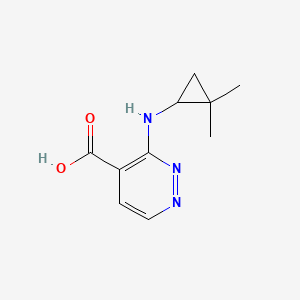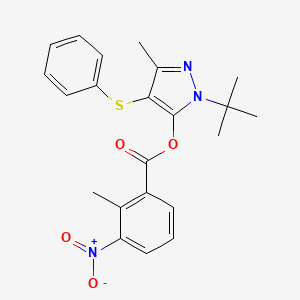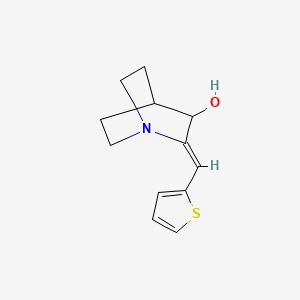![molecular formula C23H27N3O5S2 B2626848 (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 897616-23-8](/img/structure/B2626848.png)
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Application in Analgesic and Anti-inflammatory Agents
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized for their potential as analgesic and anti-inflammatory agents. These compounds, including variants of benzamides, were evaluated as cyclooxygenase-1/2 inhibitors with significant activity in inhibiting COX-2 selectively (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
- New 1,2,4-triazole derivatives containing the morpholine moiety, synthesized from ethoxycarbonylhydrazones and 2-morpholinoethanamine, were studied for their antimicrobial properties. Some of these derivatives exhibited good or moderate antimicrobial activity (Sahin et al., 2012).
Anticancer Potential
- Substituted N-phenyl benzamides were designed and synthesized, with a focus on their anticancer activity. These compounds were evaluated against various cancer cell lines, showing moderate to excellent activity, outperforming etoposide in some cases (Ravinaik et al., 2021).
Gastrokinetic Activity
- A series of benzamide derivatives were prepared and evaluated for gastrokinetic activity. These compounds showed potent in vivo gastric emptying activity and were free from dopamine D2 receptor antagonistic activity, making them significant in the study of gastrokinetic agents (Kato et al., 1992).
Microwave Promoted Synthesis
- Microwave irradiation was used for the efficient and cleaner synthesis of N-substituted benzamides. This method demonstrated a faster and more environmentally friendly approach to synthesizing these compounds, which are important in various pharmaceutical applications (Saeed, 2009).
Synthesis of Metabolites of Gastroprokinetic Agents
- The synthesis of certain benzamides as metabolites of mosapride, a gastroprokinetic agent, was investigated. This research aids in understanding the metabolic pathways and pharmacokinetics of such drugs (Kato, Morie, & Yoshida, 1996).
Recognition Properties for Cyanide Anions
- Coumarin benzothiazole derivatives were synthesized and studied for their potential as chemosensors for cyanide anions. These compounds exhibited specific recognition properties, highlighting their application in chemical sensing technologies (Wang et al., 2015).
Propiedades
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-3-30-15-12-26-20-9-4-17(2)16-21(20)32-23(26)24-22(27)18-5-7-19(8-6-18)33(28,29)25-10-13-31-14-11-25/h4-9,16H,3,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMFNXZSYJLJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

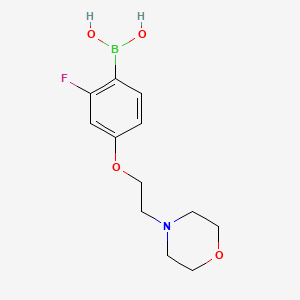
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2626767.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2626771.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)

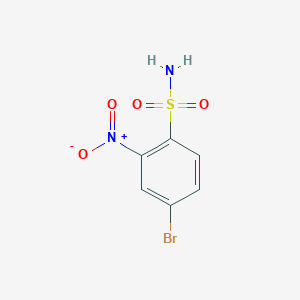
![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2626775.png)

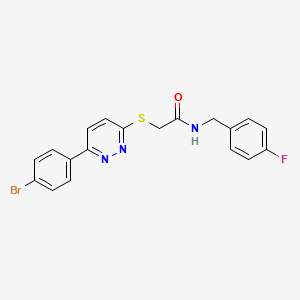
![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)
